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Cat. No.: B606566 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between the potent synthetic CD38 inhibitor, 78c

(also known as CD38 Inhibitor 1), and the naturally occurring flavonoid, apigenin. The

comparison is supported by experimental data to aid researchers in selecting the appropriate

tool for their studies on NAD+ metabolism, aging, and metabolic diseases.

Introduction to CD38 as a Therapeutic Target
Cluster of Differentiation 38 (CD38) is a multifunctional ectoenzyme that is a primary consumer

of nicotinamide adenine dinucleotide (NAD+) in mammalian tissues.[1][2] It functions mainly as

an NAD+ glycohydrolase (NADase), converting NAD+ into ADP-ribose (ADPR).[1][3] To a

lesser extent, it also acts as an ADP-ribosyl cyclase, generating the calcium-mobilizing second

messenger, cyclic ADP-ribose (cADPR).[4]

Given that cellular NAD+ levels decline with age and this decline is linked to metabolic

dysfunction, CD38 has emerged as a critical therapeutic target. Inhibition of CD38 presents a

direct strategy to counteract age-related NAD+ decline, thereby activating NAD-dependent

enzymes like sirtuins and improving metabolic health. This guide examines two distinct

inhibitors: the highly potent synthetic compound 78c and the natural flavonoid apigenin.

Signaling Pathway of CD38 and its Inhibition
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CD38 is a key regulator of the cellular NAD+ pool. Its enzymatic activities deplete NAD+, which

is a crucial coenzyme for metabolic reactions and a substrate for signaling proteins like sirtuins

and PARPs. By inhibiting CD38, both synthetic and natural compounds can effectively raise

intracellular NAD+ levels, leading to the activation of downstream pathways that promote

metabolic homeostasis and cellular health.
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Caption: CD38 consumes NAD+ to produce ADPR and cADPR. Inhibitors block this process,

increasing NAD+ availability for enzymes like Sirtuins.

Quantitative Performance Comparison
The following table summarizes the key quantitative parameters for the synthetic inhibitor 78c

and the natural inhibitor apigenin, based on available experimental data.
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Parameter CD38 Inhibitor 1 (78c) Apigenin

Inhibitor Type
Synthetic

Thiazoloquin(az)olin(on)e
Natural Flavonoid

IC50 (Human CD38) 7.3 nM - 17.7 nM
Data not available in cited

literature

IC50 (Mouse CD38) 1.9 nM
Data not available in cited

literature

Mechanism of Action
Reversible, Uncompetitive

Inhibitor
Direct CD38 Inhibition

Effect on NAD+ Levels (In

Vivo)

>5-fold increase in liver; >1.2-

fold in muscle (DIO mice)

Significant increase in liver

NAD+ levels (obese mice)

Metabolic Effects (In Vivo)

Ameliorates age-related

metabolic dysfunction;

decreases glucose and insulin

levels in aged mice.

Improves glucose homeostasis

and lipid metabolism in obese

mice.

Selectivity
Selective over PARP1, SIRT1,

and Nampt at 100 nM.

May have broader effects on

other targets (e.g., GABA

receptors).

Experimental Protocols
A precise and reproducible method for measuring CD38 inhibition is crucial for screening and

characterizing compounds like 78c and apigenin. A common approach is a fluorescence-based

enzymatic assay.

Key Experiment: In Vitro CD38 Inhibition Assay
(Fluorometric)
This protocol outlines the methodology for determining the inhibitory potential of a test

compound on recombinant CD38 enzyme activity.

1. Materials and Reagents:
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Enzyme: Recombinant Human CD38

Buffer: CD38 Assay Buffer (e.g., 50 mM Tris, pH 7.5, with required cofactors)

Substrate: A fluorogenic CD38 substrate, such as 1,N6-Ethenonicotinamide Adenine

Dinucleotide (ε-NAD) or a commercially available equivalent.

Test Compounds: "CD38 Inhibitor 1" (78c) and Apigenin, dissolved in DMSO to create stock

solutions.

Control Inhibitor: A known CD38 inhibitor can be used as a positive control.

Plate: 96-well or 384-well white, opaque, flat-bottom plate for fluorescence measurements.

Instrumentation: Fluorescence plate reader with kinetic reading capability, capable of

excitation/emission at appropriate wavelengths (e.g., Ex/Em = 300/410 nm).

2. Experimental Workflow Diagram:
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1. Reagent Preparation
(Buffer, Enzyme, Substrate, Inhibitors)

2. Plate Setup
Add Enzyme, Buffer, and Inhibitor/Vehicle to wells

3. Pre-incubation
Allow inhibitor to bind to the enzyme

4. Reaction Initiation
Add fluorogenic substrate to all wells

5. Kinetic Measurement
Read fluorescence over time (30-60 min at 37°C)

6. Data Analysis
Calculate reaction rates and % inhibition.

Plot dose-response curve to determine IC50.

Click to download full resolution via product page

Caption: Standard workflow for a fluorometric CD38 enzyme inhibition assay, from preparation

to data analysis.

3. Step-by-Step Procedure:

Reagent Preparation: Prepare serial dilutions of the test inhibitors (78c, apigenin) in assay

buffer. Ensure the final DMSO concentration is consistent across all wells and does not

exceed 1%.

Plate Layout: Designate wells for:
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Background Control: Assay buffer only (no enzyme).

Enzyme Control (100% Activity): Enzyme and vehicle (DMSO) without inhibitor.

Test Wells: Enzyme with various concentrations of the test inhibitor.

Enzyme/Inhibitor Addition: Add diluted CD38 enzyme to all wells except the Background

Control. Add the diluted test inhibitors or vehicle to the appropriate wells. The total volume

should be equal across wells before substrate addition.

Pre-incubation: Gently mix the plate and pre-incubate for a defined period (e.g., 10-15

minutes) at the reaction temperature (e.g., 37°C) to allow for inhibitor binding.

Reaction Initiation: Start the enzymatic reaction by adding the CD38 substrate mix to all

wells.

Fluorescence Reading: Immediately place the plate in the reader and begin kinetic

measurement of fluorescence intensity for 30-60 minutes.

Data Analysis:

For each well, determine the reaction rate (slope) from the linear portion of the kinetic

curve.

Subtract the rate of the background control from all other wells.

Calculate the percent inhibition for each inhibitor concentration relative to the enzyme

control.

Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter

logistic equation to determine the IC50 value.

Confirmation (Optional but Recommended): For key findings, validate results using an

orthogonal method like HPLC to directly measure the consumption of the natural substrate,

NAD+.

Discussion and Conclusion
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This guide highlights the distinct profiles of the synthetic inhibitor 78c and the natural inhibitor

apigenin.

CD38 Inhibitor 1 (78c): As a research tool, 78c is exceptionally potent, with nanomolar

efficacy and high selectivity. Its well-characterized, reversible, and uncompetitive mechanism

of action makes it an ideal candidate for in vivo studies aimed at specifically elucidating the

physiological consequences of CD38 inhibition. The robust data showing its ability to

significantly raise NAD+ levels in multiple tissues validates its use in preclinical models of

aging and metabolic disease.

Apigenin: This natural flavonoid is a valuable compound for studying the broader effects of

nutritional interventions on NAD+ metabolism. While it is a confirmed CD38 inhibitor with

demonstrated in vivo benefits for glucose and lipid metabolism, its potency is likely lower

than that of optimized synthetic inhibitors like 78c. Furthermore, its effects may not be

exclusively due to CD38 inhibition, as flavonoids are known to interact with multiple

biological targets.

For drug development professionals and researchers, the choice between these inhibitors

depends on the experimental goals. 78c is superior for targeted, mechanistic studies requiring

high potency and specificity. Apigenin is more suited for nutritional and broader physiological

studies investigating the effects of naturally occurring compounds on metabolic health and

aging.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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